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Cat. No.: B1678771 Get Quote

Introduction

Nifekalant hydrochloride, a Class III antiarrhythmic agent, primarily functions by prolonging the

myocardial repolarization time.[1] Developed and utilized in Japan for treating life-threatening

ventricular tachyarrhythmias, nifekalant is a crucial compound for both clinical applications and

preclinical cardiac safety research.[1][2] Its mechanism of action involves the blockade of

multiple potassium channels, which makes it an important reference compound in various in

vitro cardiac electrophysiology assays designed to assess the proarrhythmic risk of new

chemical entities.[1][2] These application notes provide detailed protocols for utilizing

nifekalant in key in vitro assays, including patch-clamp electrophysiology, microelectrode array

(MEA) assessments, and assays using human induced pluripotent stem cell-derived

cardiomyocytes (iPSC-CMs).

Mechanism of Action

Nifekalant exerts its antiarrhythmic effect by blocking several types of potassium channels

involved in cardiac repolarization.[1][2] Its primary target is the rapid component of the delayed

rectifier potassium current (I_Kr), which is encoded by the human Ether-à-go-go-Related Gene

(hERG).[2][3] By inhibiting I_Kr, nifekalant delays the repolarization phase of the cardiac

action potential, thereby extending the action potential duration (APD) and the effective

refractory period.[2] Unlike some other antiarrhythmic agents, nifekalant has minimal effects

on sodium (Na+) or calcium (Ca2+) channels.[2] In addition to I_Kr, nifekalant also blocks the
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transient outward K+ current (I_to) and the inward rectifier K+ current (I_K1).[1] This multi-

channel blockade contributes to its significant effect on APD prolongation.[1]
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Mechanism of action for Nifekalant.

Quantitative Data Summary
The following table summarizes the key quantitative parameters of nifekalant's activity from in

vitro assays.

Parameter Value Assay System Reference

IC50 7.9 µM

hERG channels

expressed in Xenopus

oocytes

[3]

Ki (M2 Receptor) 27 mmol/L Cardiac M2 Receptors [1]

Ki (M3 Receptor) 74 mmol/L
Peripheral M3

Receptors
[1]

Experimental Protocols
Protocol 1: hERG Channel Inhibition Assay via Patch-
Clamp
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This protocol details the measurement of nifekalant's inhibitory effect on the hERG potassium

channel expressed in a stable cell line (e.g., HEK293) using the whole-cell patch-clamp

technique.[4][5]
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Workflow for a patch-clamp hERG assay.

Methodology:

Cell Culture: Culture HEK293 cells stably expressing the hERG channel in appropriate

media until they reach 70-90% confluency.

Solutions:

External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH

adjusted to 7.4 with NaOH).

Internal (Pipette) Solution (mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-

ATP (pH adjusted to 7.2 with KOH).[4]

Nifekalant Preparation: Prepare a stock solution of nifekalant hydrochloride in DMSO.

Create serial dilutions in the external solution to achieve final concentrations ranging from

0.1 µM to 100 µM. The final DMSO concentration should be ≤0.1%.

Electrophysiological Recording:

Transfer cells to the recording chamber on an inverted microscope.

Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

Approach a single cell with the micropipette and apply gentle suction to form a giga-ohm

seal (>1 GΩ).[5]

Apply a brief, strong suction pulse to rupture the membrane patch and achieve the whole-

cell configuration.[6]

Hold the cell at a potential of -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds,

followed by a repolarizing pulse to -50 mV for 2 seconds to elicit the characteristic hERG

tail current.

Data Acquisition and Analysis:

Record baseline hERG currents in the vehicle control solution.
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Perfuse the chamber with increasing concentrations of nifekalant, allowing 3-5 minutes

for equilibration at each concentration.

Measure the peak tail current amplitude at each concentration.

Calculate the percentage of current inhibition relative to the baseline.

Plot the concentration-response curve and fit the data with the Hill equation to determine

the IC50 value.[7]

Protocol 2: Microelectrode Array (MEA) Assay with
iPSC-CMs
This protocol describes how to assess the effects of nifekalant on the electrophysiological

properties of a spontaneously beating syncytium of human iPSC-CMs.[8]
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Workflow for a Microelectrode Array (MEA) assay.

Methodology:
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MEA Plate Preparation: Coat multiwell MEA plates with an appropriate extracellular matrix

protein (e.g., fibronectin) to promote cell attachment.[9]

iPSC-CM Culture: Thaw and plate commercially available iPSC-CMs onto the prepared MEA

plates according to the manufacturer's instructions. Culture the cells for several days to allow

for the formation of a stable, spontaneously beating monolayer.[9]

Recording Setup: Place the MEA plate onto the recording platform, which maintains the

temperature at 37°C and 5% CO₂. Allow the plate to acclimatize for at least 10-20 minutes.

[8][10]

Baseline Measurement: Record the baseline extracellular field potentials (FPs) from each

well for 5-10 minutes. The FP waveform is analogous to an ECG, and its duration (FPD)

correlates with the cardiac APD.[10]

Compound Application: Prepare nifekalant dilutions in the cell culture medium. Add

compounds to the wells in a cumulative fashion, typically in half-log increments.

Post-Dose Recording: After each compound addition, allow for a 5-10 minute incubation

period before recording the FP activity for another 5-10 minutes.

Data Analysis:

Use the MEA system software to detect beats and measure key parameters from the FP

waveform.

Primary endpoints include the Field Potential Duration (FPD), beat period (or rate), and

spike amplitude.

Correct the FPD for changes in beat rate using correction formulas (e.g., Fridericia's).

Assess for proarrhythmic events such as early afterdepolarizations (EADs) or beating

irregularities.

Plot concentration-response curves for the change in corrected FPD (cFPD).

Protocol 3: Action Potential Duration Assay in iPSC-CMs
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This protocol uses voltage-sensitive dyes or patch-clamp (current-clamp mode) to directly

measure changes in the action potential morphology of iPSC-CMs in response to nifekalant.
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Workflow for iPSC-CM Action Potential Assay.
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Methodology:

Cell Culture: Plate iPSC-CMs in multiwell plates (e.g., 96-well) and culture until a confluent,

beating monolayer is formed.[11]

Voltage-Sensitive Dye Loading: Incubate the cells with a fluorescent voltage-sensitive dye

according to the dye manufacturer's protocol. This allows for optical recording of changes in

membrane potential.

Baseline Recording: Place the plate into a suitable plate reader or kinetic imaging system.

Pace the cells electrically if they are not spontaneously active or if a constant rate is desired.

Record baseline action potentials.

Compound Application: Add nifekalant at various concentrations to the wells.

Post-Dose Recording: After a suitable incubation period, record the action potentials from

each well again.

Data Analysis:

Analyze the action potential waveforms to determine parameters such as the Action

Potential Duration at 50% and 90% repolarization (APD50 and APD90).

Calculate action potential triangulation (APD90 - APD30) as an indicator of proarrhythmic

risk.

Expected Result: Nifekalant will cause a concentration-dependent prolongation of APD90.

[12]

Monitor for arrhythmogenic events like EADs, which may appear as small depolarizations

during the plateau phase of the action potential.[12]

Conclusion

Nifekalant is an essential tool for in vitro cardiac electrophysiology and safety pharmacology

studies. As a potent I_Kr blocker with known effects on the cardiac action potential, it serves as

a valuable positive control for assays designed to detect potential proarrhythmic liabilities of
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test compounds. The protocols outlined above provide robust methodologies for characterizing

the electrophysiological effects of nifekalant and other compounds using state-of-the-art in

vitro systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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